molecular formula C30H27NO5 B139820 Hexahydro-oxolactone CAS No. 133774-80-8

Hexahydro-oxolactone

Cat. No.: B139820
CAS No.: 133774-80-8
M. Wt: 481.5 g/mol
InChI Key: CJEUZKFPHFOWDE-HSDMXSSFSA-N
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Description

Hexahydro-oxolactone, commonly known as ε-Caprolactone or 2-Oxepanone, is a seven-membered cyclic ester (lactone) derived from 6-hydroxyhexanoic acid. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol (calculated). The compound features a six-carbon chain forming a ring structure with an ester functional group, making it a versatile intermediate in polymer chemistry .

Properties

CAS No.

133774-80-8

Molecular Formula

C30H27NO5

Molecular Weight

481.5 g/mol

IUPAC Name

[(E)-3-oxo-5-pyridin-3-ylpent-1-enyl] (1R)-4-(2H-cyclopenta[b]furan-5-yl)-3-oxo-4-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C30H27NO5/c32-26(9-8-21-5-4-14-31-20-21)12-16-36-29(34)23-10-13-30(28(33)18-23,24-6-2-1-3-7-24)25-17-22-11-15-35-27(22)19-25/h1-7,11-12,14,16-17,19-20,23H,8-10,13,15,18H2/b16-12+/t23-,30?/m1/s1

InChI Key

CJEUZKFPHFOWDE-HSDMXSSFSA-N

SMILES

C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4

Isomeric SMILES

C1CC(C(=O)C[C@@H]1C(=O)O/C=C/C(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4

Canonical SMILES

C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4

Synonyms

3A,4,5,6a-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate
3Aalpha,4alpha(E),5beta,6aalpha-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate
hexahydro-oxolactone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Parameter Hexahydro-oxolactone (ε-Caprolactone) Dehydroacetic Acid (δ-Lactone) 5-Dodecyloxolan-2-one (γ-Lactone)
IUPAC Name 2-Oxepanone 2-Acetyl-5-hydroxy-3-oxo-4-hexenoic acid δ-lactone 5-Dodecyloxolan-2-one
Molecular Formula C₆H₁₀O₂ C₈H₈O₄ C₁₆H₃₀O₂
Molecular Weight 114.14 g/mol 168.15 g/mol 254.41 g/mol
Ring Size 7-membered (ε-lactone) 6-membered (δ-lactone) 5-membered (γ-lactone)
Physical State Liquid Solid Waxy solid
Key Applications Biodegradable polymers (PCL) Preservatives, metal chelators Surfactants, hydrophobic matrices
Reactivity Slow ROP due to low ring strain Keto-enol tautomerism Alkyl chain enhances lipid compatibility

Research Findings and Trends

Polymer Science : ε-Caprolactone’s slow ROP allows controlled synthesis of PCL, ideal for tissue engineering scaffolds .

Preservation : Dehydroacetic acid’s stability and low toxicity make it a preferred alternative to parabens .

Surfactant Design : Alkylated γ-lactones (e.g., 5-dodecyloxolan-2-one) are emerging in green chemistry for eco-friendly surfactants .

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